Cas no 14434-10-7 (Benzenamine,2,4-dinitro-N-(2-nitrophenyl)-)

Benzenamine,2,4-dinitro-N-(2-nitrophenyl)- structure
14434-10-7 structure
Product Name:Benzenamine,2,4-dinitro-N-(2-nitrophenyl)-
CAS No:14434-10-7
MF:C12H8N4O6
MW:304.2151222229
CID:229873
PubChem ID:84434
Update Time:2025-04-19

Benzenamine,2,4-dinitro-N-(2-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2,4-dinitro-N-(2-nitrophenyl)-
    • 2,4-dinitro-N-(2-nitrophenyl)aniline
    • (2,4-dinitro-phenyl)-(2-nitro-phenyl)-amine
    • 2,2',4-Trinitrodiphenylamin
    • 2,2',4-Trinitro-diphenylamin
    • 2,4,2'-Trinitrodiphenylamin
    • 2.4.2'-Trinitro-diphenylamin
    • AC1L37GJ
    • AC1Q20FC
    • AG-D-87413
    • AR-1D3785
    • CTK4C4041
    • EINECS 238-406-7
    • NSC406142
    • N-(2-Nitrophenyl)-2,4-dinitroaniline
    • 2,4-Dinitro-N-(2-nitrophenyl)benzenamine
    • NSC 406142
    • NSC-406142
    • DTXSID30162680
    • 2,2',4-trinitrodiphenylamine
    • T2KT3VGJ27
    • NS00024687
    • 14434-10-7
    • UNII-T2KT3VGJ27
    • AKOS002844249
    • Benzenamine, 2,4-dinitro-N-(2-nitrophenyl)-
    • Inchi: 1S/C12H8N4O6/c17-14(18)8-5-6-10(12(7-8)16(21)22)13-9-3-1-2-4-11(9)15(19)20/h1-7,13H
    • InChI Key: RHTGPRLQFAYVBM-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=CC=1NC1C=CC=CC=1[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 304.04444
  • Monoisotopic Mass: 304.04438399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 150Ų

Experimental Properties

  • PSA: 141.45
  • LogP: 4.79740

Benzenamine,2,4-dinitro-N-(2-nitrophenyl)- Related Literature

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